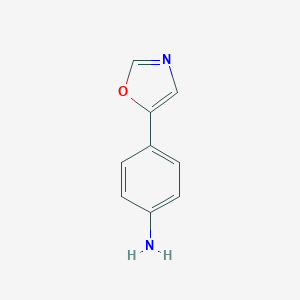

4-(1,3-Oxazol-5-yl)aniline

説明

Structure

3D Structure

特性

IUPAC Name |

4-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJBMRSOKUTXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333712 | |

| Record name | 4-(1,3-Oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-95-3 | |

| Record name | 4-(Oxazol-5-yl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3-Oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-oxazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 1,3 Oxazol 5 Yl Aniline

Total Synthesis Approaches for 4-(1,3-Oxazol-5-yl)aniline

The total synthesis of this compound is typically achieved through multi-step pathways that strategically build the molecule by first constructing a substituted phenyl-oxazole system, followed by a final functional group transformation to reveal the aniline (B41778) moiety.

The reduction of 5-(4-nitrophenyl)oxazole (B89424) to this compound can be accomplished using various reducing agents and conditions, with high yields reported for classical methods. easycdmo.com

The construction of the 1,3-oxazole ring is a critical step in the synthesis of the parent compound and its derivatives. Several classical and modern synthetic methods are available for forming this heterocyclic system. cymitquimica.comeasycdmo.com These methods often involve the cyclization of precursors that contain the necessary carbon, nitrogen, and oxygen atoms in a suitable arrangement.

General methodologies applicable to the formation of the 5-aryloxazole core include:

The Van Leusen Oxazole (B20620) Synthesis : This one-pot reaction utilizes tosylmethyl isocyanide (TosMIC) and an aromatic aldehyde (such as 4-nitrobenzaldehyde) in the presence of a base. An ion exchange resin can be used to catalyze the reaction, simplifying the workup by allowing for the removal of the base and the sulfinic acid byproduct by filtration. organic-chemistry.org

Cyclization from α-Diazoketones and Amides : Copper(II) triflate can catalyze the coupling of α-diazoketones with amides to yield 2,4-disubstituted oxazoles. organic-chemistry.org

Oxidative Cyclization of Enamides : Enamides can undergo oxidative cyclization, catalyzed by copper(II), to form oxazoles via the functionalization of a vinylic C-H bond at room temperature. organic-chemistry.org

The introduction of the aniline scaffold is most directly achieved by the reduction of a corresponding nitro group, as previously described. easycdmo.com This method is efficient and benefits from the wide availability of nitrated aromatic starting materials.

An alternative conceptual approach involves the construction of the aniline ring itself as part of a multi-component reaction. For instance, methods exist for the one-pot, three-component synthesis of substituted meta-hetarylanilines from heterocycle-substituted 1,3-diketones. beilstein-journals.org While this specific strategy yields a different substitution pattern, it highlights the possibility of forming the aniline ring system with the heterocyclic moiety already in place, representing a more convergent synthetic design. beilstein-journals.org

Chemical Reactivity and Functional Group Transformations of this compound

The chemical reactivity of this compound is dominated by the aniline moiety, specifically the amino group (-NH2), which is a versatile functional handle for a wide range of chemical transformations. cymitquimica.com

The amino group on the aniline ring is nucleophilic and can readily participate in various bond-forming reactions. This allows for the elaboration of the core structure into more complex molecules. cymitquimica.com

A prime example is the coupling of the aniline derivative with carboxylic acids to form amides. This transformation is fundamental in medicinal chemistry for linking molecular fragments. A standard procedure involves activating the carboxylic acid before its reaction with the aniline. google.com

In this reaction, N-hydroxybenzotriazole and EDC are used to form an active ester of the carboxylic acid, which is then susceptible to nucleophilic attack by the amino group of the aniline derivative to form the stable amide bond. google.com This type of coupling reaction demonstrates the utility of this compound as a building block for creating larger, more functionalized molecules. google.com Beyond amide coupling, the aniline moiety is also amenable to other transformations typical of primary aromatic amines, including diazotization followed by Sandmeyer reactions, and various metal-catalyzed cross-coupling reactions to form C-N bonds.

Reactions Involving the 1,3-Oxazole Ring

One potential transformation involves the reaction of related oxazolone (B7731731) structures with various nucleophiles. For instance, 5-(4H)-oxazolones, which are structurally related to the oxazole moiety, can react with compounds like aniline and 2-hydroxyaniline to yield imidazolinone and benzoxazole (B165842) derivatives, respectively. researchgate.net This suggests that the oxazole ring in this compound could potentially be a precursor for other heterocyclic systems through condensation reactions. researchgate.net

Furthermore, the oxazole ring can be synthesized through various cyclization strategies, which can sometimes be reversible or lead to alternative products under different conditions. organic-chemistry.org Methodologies for forming oxazole rings often involve the cyclization of N-acyl-α-amino acids or the reaction of α-bromo ketones with amides. semanticscholar.orgnih.gov These synthetic pathways highlight the chemical linkages within the ring that could be targeted for specific transformations. For example, reactions that proceed via an Erlenmeyer–Plochl synthesis for related oxazolones can be subsequently opened by nucleophilic attack to produce benzamides. researchgate.net

Derivatization Strategies for Novel Compound Libraries and Enhanced Activities

The structure of this compound is an attractive starting point for generating libraries of novel compounds for drug discovery and materials science. ontosight.aiontosight.aidtu.dk Derivatization can occur at the aniline's amino group or by modifying the oxazole ring and its phenyl substituent.

The primary amino group on the aniline moiety is a versatile handle for a multitude of chemical reactions. cymitquimica.com These include, but are not limited to, acylation to form amides, alkylation, and participation in coupling reactions. A modified approach for synthesizing related oxazole derivatives involves converting an ester functionality into various amides under microwave irradiation, demonstrating a robust method for diversification. tandfonline.com Such derivatizations are critical in medicinal chemistry for tuning the molecule's physicochemical properties and exploring structure-activity relationships.

The generation of compound libraries is a cornerstone of modern drug discovery. dtu.dk By systematically modifying the this compound core, researchers can create a diverse set of molecules for screening against various biological targets. For example, related oxazole-containing compounds have been investigated for antibacterial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The synthesis of diverse and three-dimensional libraries is a key strategy in fragment-based drug discovery. dtu.dk

Below is a table outlining potential derivatization strategies for creating novel compound libraries from the this compound scaffold.

Table 1: Derivatization Strategies for this compound

| Reaction Site | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| Aniline Amino Group | Acylation | Acid chlorides, Anhydrides | Introduce amide functionalities to modulate biological interactions. |

| Alkylation | Alkyl halides, Reductive amination | Modify lipophilicity and steric properties. | |

| Sulfonylation | Sulfonyl chlorides | Introduce sulfonamide groups for potential enzyme inhibition. | |

| Buchwald-Hartwig Coupling | Aryl halides, Palladium catalyst | Form C-N bonds to create more complex diarylamines. | |

| Phenyl Ring | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents | Introduce substituents to alter electronic properties. |

| Oxazole Ring | Ring Transformation | Nucleophiles (e.g., Hydrazine) | Convert the oxazole to other heterocycles like imidazoles or triazoles. sapub.org |

Considerations for Reaction Optimization and Scalability in Synthesis

Transitioning a synthetic route from a small laboratory scale to a larger, more industrial scale presents significant challenges. The optimization of reaction conditions is crucial for ensuring efficiency, cost-effectiveness, and safety. For complex molecules containing heterocyclic systems like oxazoles, several factors must be carefully considered. rsc.org

Key areas for optimization include the choice of catalysts, solvents, temperature, and reaction time. For instance, in syntheses involving cross-coupling reactions like the Suzuki-Miyaura coupling to form the aryl-oxazole bond, the selection of the palladium catalyst and ligands is critical for achieving high yields and purity. rsc.org An optimized protocol for a related inhibitor involved using PdCl₂(dppf)·DCM as a catalyst with K₃PO₄ as the base in a dioxane/water solvent system, which resulted in a 94% yield. rsc.org

Purification is another critical aspect of scalability. Methods that are feasible in the lab, such as flash column chromatography, may not be practical for large-scale production. bohrium.com Therefore, developing reaction conditions that minimize byproduct formation and allow for purification via crystallization or extraction is highly desirable. rsc.org

The following table compares a published synthetic step with its optimized, scaled-up version for a related compound, illustrating the impact of optimization on yield and process efficiency. rsc.org

Table 2: Comparison of Original vs. Optimized Synthesis Step for a Related Compound

| Parameter | Original Small-Scale Method rsc.org | Optimized Scale-Up Method rsc.org |

|---|---|---|

| Reaction | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling |

| Reagents | 3,5-dimethylisoxazole-4-boronic acid, PdCl₂(dppf)·DCM, Cs₂CO₃ | 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester, PdCl₂(dppf)·DCM, K₃PO₄ |

| Solvent | Dioxane/H₂O | 1,4-Dioxane/H₂O |

| Conditions | 100 °C, 16 h | Reflux, 16 h |

| Yield | 62% | 94% |

| Notes | The original method used a different boronic acid species and base. | The optimized method uses a more stable boronic acid ester and a different base, leading to a significant increase in yield. |

Advanced Characterization Techniques in Chemical Research of 4 1,3 Oxazol 5 Yl Aniline

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry, Ultra-Performance Liquid Chromatography)

Spectroscopic and chromatographic methods are indispensable tools for confirming the identity, purity, and structure of newly synthesized organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. While specific spectral data for 4-(1,3-Oxazol-5-yl)aniline is not always detailed in isolation, the synthesis of analogous oxazole (B20620) derivatives relies heavily on ¹H and ¹³C NMR for structural verification. For instance, in the synthesis of related N-cyclobutyl-2-nitro-4-(oxazol-5-yl)aniline, ¹H NMR was used to confirm the presence and connectivity of all protons in the molecule. nih.gov This technique allows researchers to map the carbon-hydrogen framework of a molecule, confirming the successful formation of the oxazole ring and the correct substitution pattern on the aniline (B41778) moiety.

Chromatography and Mass Spectrometry Chromatographic techniques are crucial for separating components of a mixture and assessing the purity of a compound. When coupled with mass spectrometry, they provide definitive molecular weight information.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of oxazole-aniline derivatives. For example, a reverse-phase (RP) HPLC method was developed for the analysis of 4-(4-(2-Chlorophenyl)-2-phenyloxazol-5-yl)-N,N-diethylaniline, a structurally related compound. sielc.com Such methods are scalable and can be adapted for isolating impurities in preparative separations. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique is a workhorse in modern organic synthesis for reaction monitoring and product confirmation. In the synthesis of 4-(oxazol-5-yl)benzenamine, Electrospray Ionization Mass Spectrometry (ESI-MS) confirmed the formation of the target product by detecting its protonated molecular ion ([M+H]⁺) at an m/z (mass-to-charge ratio) of 161.2. easycdmo.com This finding is consistent with the compound's molecular weight of 160.17 g/mol . nih.gov LC-MS analyses are routinely used to track the progress of reactions, such as the synthesis of complex oxazolo[4,5-c]quinolin-4-one derivatives from aniline precursors. rsc.org

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution separation technique that offers faster analysis times and greater sensitivity than traditional HPLC. In the study of oxazole-based inhibitors, a UPLC system coupled to a mass spectrometer was used to quantify the purity of the final products. nih.gov The method employed a C18 column and a gradient elution system with water and acetonitrile, both containing 0.1% formic acid, which is a common setup for analyzing polar organic molecules. nih.govsemanticscholar.org

Table 1: Chromatographic and Mass Spectrometric Data for this compound and Related Compounds

| Technique | Compound | Key Findings / Method Details | Reference |

|---|---|---|---|

| LC-MS | 4-(Oxazol-5-yl)benzenamine | ESI-MS (EI+, m/z): 161.2 [M+H]⁺ | easycdmo.com |

| UPLC-MS | Oxazole-based derivatives | Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm. Eluent: Gradient of Water (0.1% formic acid) and Acetonitrile. Used to quantify product purity. | nih.gov |

| HPLC | 4-(4-(2-Chlorophenyl)-2-phenyloxazol-5-yl)-N,N-diethylaniline | Column: Newcrom R1 (Reverse Phase). Mobile Phase: Acetonitrile, water, and phosphoric acid. Method is suitable for analysis and purification. | sielc.com |

Crystallographic Analysis and Solid-State Structure Determination for Oxazole-Aniline Compounds

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and insights into its solid-state packing and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, extensive research on closely related 4,5-diaromatic-substituted oxazoles offers significant understanding of this class of compounds. bohrium.com

In a detailed study, the crystal structures of nine similar 4,5-phenyl-oxazoles were determined by X-ray diffraction. bohrium.com The analysis focused on understanding the hierarchy of weak intermolecular interactions that govern the crystal architecture. The key findings from this type of analysis include:

Intermolecular Interactions: The crystal packing is stabilized by a network of weak intermolecular interactions. Hydrogen bonds, such as C-H···O and C-H···N, were identified as playing a crucial role in molecular recognition and the formation of the crystal lattice. bohrium.com

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, often using software programs like SHELXL for refinement and ORTEP-3 for visualization.

The power of single-crystal X-ray diffraction is also demonstrated in the structural confirmation of more complex systems, such as 7-aminooxazolo[5,4-d]pyrimidines, where it was used to definitively establish the molecular structure and analyze the hydrogen bonding networks that create a ladder-like chain structure in the solid state. mdpi.com This technique is considered the gold standard for absolute structure determination, confirming atomic connectivity and stereochemistry where applicable. researchgate.netmdpi.com

Table 2: Summary of Crystallographic Analysis Approaches for Oxazole Compounds

| Analysis Aspect | Description | Significance | Reference |

|---|---|---|---|

| Data Collection | Crystal structures are determined by X-ray diffraction using various diffractometers. | Provides the raw data on how X-rays are scattered by the crystal's electron density. | bohrium.com |

| Structure Solution | Computational methods are used to solve the phase problem and generate an initial model of the molecular structure. | Translates diffraction patterns into a 3D atomic arrangement. | bohrium.com |

| Interaction Analysis | In-depth analysis of weak intermolecular interactions is performed considering geometry, topology, and interaction energies. | Elucidates the forces (e.g., hydrogen bonds) that stabilize the crystal structure and influence physical properties. | bohrium.com |

| Conformational Analysis | The geometry of the oxazole ring and the overall molecular conformation are examined. | Confirms the expected molecular shape and identifies any strain or unusual bond angles. | bohrium.com |

Computational Chemistry and Theoretical Studies on 4 1,3 Oxazol 5 Yl Aniline

Density Functional Theory (DFT) Applications in Understanding Reactivity and Interactions

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, providing a deeper understanding of the reactivity and interaction mechanisms of compounds like 4-(1,3-Oxazol-5-yl)aniline.

Frontier Molecular Orbital Theory (HOMO and LUMO Energy Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a crucial parameter for determining molecular stability and reactivity.

In a theoretical study on a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations were employed to analyze its frontier molecular orbitals. ajchem-a.com The HOMO was found to be localized on the phenyl ring, while the LUMO was distributed over the oxadiazole ring. ajchem-a.com This suggests that the phenyl ring acts as the primary electron donor, while the heterocyclic ring is the electron-accepting region. A similar distribution can be expected for this compound, with the aniline (B41778) moiety contributing significantly to the HOMO and the oxazole (B20620) ring to the LUMO. The energy gap of the fluorinated phenyl-oxadiazole was calculated to be -5.25 eV, indicating good kinetic stability. ajchem-a.com

A lower HOMO-LUMO energy gap implies a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of the electron-donating amino group on the phenyl ring is expected to raise the HOMO energy level, potentially leading to a smaller energy gap compared to unsubstituted phenyl-oxazole systems and thus enhancing its reactivity.

Table 1: Frontier Molecular Orbital Energies and Energy Gap of a Structurally Related Phenyl-Oxadiazole Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -0.96 |

| Energy Gap (ΔE) | -5.25 |

Data from a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a compound with a similar phenyl-heterocycle structure. ajchem-a.com

Derivation of Quantum Chemical Parameters and Their Correlation with Experimental Data

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to further quantify the reactivity and stability of a molecule. These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S).

Ionization Potential (I) is the energy required to remove an electron and is approximated as I ≈ -EHOMO.

Electron Affinity (A) is the energy released when an electron is added and is approximated as A ≈ -ELUMO.

Electronegativity (χ) is the power of an atom to attract electrons to itself and is calculated as χ = (I + A) / 2.

Chemical Potential (μ) is the negative of electronegativity, μ = -χ.

Chemical Hardness (η) measures the resistance to charge transfer and is given by η = (I - A) / 2.

Chemical Softness (S) is the reciprocal of hardness, S = 1 / η.

Theoretical studies on aniline derivatives have shown a strong correlation between these calculated parameters and experimental observations. researchgate.netresearchgate.net For instance, a higher HOMO energy and lower chemical hardness are associated with increased reactivity and, in the context of corrosion inhibition, greater efficiency. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for Aniline and its Derivatives from a DFT Study

| Compound | EHOMO (eV) | ELUMO (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) |

| Aniline | -5.67 | -0.54 | 5.67 | 0.54 | 2.56 |

| 4-Nitroaniline | -6.44 | -2.17 | 6.44 | 2.17 | 2.13 |

| 2,4-Dinitroaniline | -7.21 | -3.12 | 7.21 | 3.12 | 2.04 |

This table presents data from a quantum chemical study on aniline and its nitro derivatives to illustrate the calculation of these parameters. researchgate.net

Based on these principles, it can be inferred that this compound, with its electron-donating amino group, would likely exhibit a lower ionization potential and chemical hardness compared to a simple phenyl-oxazole, indicating a higher propensity to engage in chemical reactions.

Adsorption Mechanism Modeling and Surface Interaction Analysis

DFT calculations are also invaluable for modeling the adsorption of molecules onto surfaces, providing insights into the nature and strength of the interactions. For this compound, understanding its adsorption behavior is crucial for applications such as surface coatings, catalysis, and sensor technology.

Theoretical studies on the adsorption of aromatic amines on metal surfaces have revealed that the interaction is primarily governed by the donation of the nitrogen lone pair of electrons to the metal surface. acs.orgresearchgate.net The orientation of the molecule on the surface and the strength of the adsorption are influenced by factors such as the nature of the metal, the presence of other functional groups on the molecule, and the surface charge. acs.org

In a DFT study of aniline adsorption on a montmorillonite (B579905) surface, it was found that the interaction occurs between the amino group of aniline and the silicon atoms of the silicate (B1173343) surface, with hydrogen bonds forming between the hydrogen atoms of the amino group and the oxygen atoms of the surface. aljest.net This resulted in a physisorption process with an adsorption energy of -36.66 kJ/mol. aljest.net

For this compound, it is expected that the aniline moiety would play a key role in its adsorption on various surfaces. The nitrogen atom of the amino group and the π-electrons of the phenyl ring could both contribute to the interaction. Furthermore, the oxazole ring, with its own set of heteroatoms and π-electrons, could also participate in the adsorption process, potentially leading to complex and orientation-specific binding modes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility and intermolecular interactions over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and interacts with its environment.

For a molecule like this compound, which has a rotational degree of freedom between the phenyl and oxazole rings, MD simulations can be used to explore the potential energy surface and identify the most stable conformations. This is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules.

In a study of 1-phenyl-4-benzoyl-1-hydro-triazole derivatives, MD simulations were used to investigate the binding modes of these molecules within a protein active site. nih.gov The simulations revealed changes in the protein's helical structures upon ligand binding, highlighting the importance of conformational flexibility in molecular recognition. nih.gov Similarly, MD simulations of this compound in different solvents or in the presence of other molecules could elucidate the nature of the intermolecular forces, such as hydrogen bonding and π-π stacking, that govern its behavior in condensed phases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. By identifying the key molecular descriptors that influence a particular activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent or selective derivatives.

For this compound, QSAR modeling could be a valuable tool for designing derivatives with enhanced properties for specific applications. For example, if a series of this compound derivatives were synthesized and tested for a particular biological activity, a QSAR model could be developed to correlate their activity with various molecular descriptors. These descriptors can be steric, electronic, hydrophobic, or topological in nature.

A study on oxazole and oxadiazole derivatives with antileishmanial activity successfully employed 2D- and 4D-QSAR models to predict the inhibitory concentrations of the compounds. mdpi.com The models identified key structural features responsible for the observed activity, providing a basis for the design of new and more effective antileishmanial agents. mdpi.com Similarly, 3D-QSAR studies on triazole-bearing compounds as cyclooxygenase-2 inhibitors highlighted the importance of the heterocyclic scaffolds for activity, with the models guiding the design of more potent inhibitors. nih.gov

In the context of this compound, a hypothetical QSAR study could involve the synthesis of derivatives with different substituents on the phenyl or oxazole rings. By measuring a specific property (e.g., inhibitory activity against an enzyme) and calculating a range of molecular descriptors, a statistically significant QSAR model could be generated. This model would then allow for the in silico screening of a virtual library of derivatives, prioritizing the most promising candidates for synthesis and testing, thus accelerating the discovery process.

Applications in Medicinal Chemistry and Biological Systems

Investigation of Biological Activities of 4-(1,3-Oxazol-5-yl)aniline and its Derivatives

Derivatives built upon the this compound core have demonstrated notable potential across several key areas of pharmacology, including antibacterial, anti-inflammatory, and anticancer research. ontosight.aiontosight.ai

The oxazole (B20620) moiety is a constituent of various compounds explored for their antimicrobial properties. ontosight.ai Studies on aniline (B41778) derivatives containing 1,3,4-oxadiazole (B1194373) moieties, which are structurally related to oxazoles, have shown good antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com For instance, research into 1,3,4-oxadiazole-based compounds has identified derivatives that can restrict the growth of Staphylococcus aureus. nih.gov

Further investigations into novel compounds containing a 1,3-oxazole pharmacophore, such as certain N-acyl-L-valine and 4-isopropyl-1,3-oxazole derivatives, have been conducted to assess their antimicrobial action. mdpi.com In silico predictions have suggested that these compounds have a probability of exhibiting anti-infective and antimycobacterial activities. mdpi.com Specifically, some oxazole derivatives have shown promise against resistant bacterial strains, highlighting their potential in addressing the challenge of antimicrobial resistance. ontosight.ai

The anti-inflammatory potential of compounds related to this compound has been a significant area of research. ontosight.aiontosight.ai Oxazole and imidazole-containing compounds have been reported for their anti-inflammatory activities. nih.gov Derivatives of 4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline (B12887404) have demonstrated potential anti-inflammatory properties by modulating immune responses. smolecule.com

Research has shown that some 1,3,4-oxadiazole derivatives exhibit anti-inflammatory effects comparable to the standard drug Indomethacin. mdpi.com For example, 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed anti-inflammatory activity ranging from 33% to 62%, with the most potent compounds having an efficacy of 59.5% and 61.9% compared to Indomethacin's 64.3%. mdpi.com The mechanism for some of these compounds is believed to involve the modulation of crucial inflammatory pathways, such as NF-κB signaling. smolecule.com

The development of novel anticancer agents is a primary focus in medicinal chemistry, and oxazole-containing compounds have been extensively studied in this regard. ontosight.aiarkat-usa.org Derivatives of this compound are of interest for their potential anticancer properties. ontosight.aiontosight.ai A wide variety of heterocyclic compounds, including those based on 1,3,4-oxadiazole and benzoxazole (B165842) scaffolds, have shown remarkable pharmacological activities, including anticancer effects. arkat-usa.orgresearchgate.net

One study reported on the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, a structural analog, which exhibited moderate antiproliferative activity against a panel of 11 human cancer cell lines, with a mean IC50 value of approximately 92.4 μM. nih.gov This compound served as a precursor for developing novel agents with potentially greater anticancer efficacy. nih.gov Other research has focused on hybrid molecules combining pyrazine (B50134) scaffolds with benzimidazole (B57391) or benzoxazole, which have also demonstrated cytotoxic activity against various human cancer cell lines, including breast (MCF-7), lung (A-549), melanoma (A-375), and prostate (DU-145). arkat-usa.org

| Cancer Cell Line | Description | IC50 (μM) of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline |

|---|---|---|

| CXF HT-29 | Human Colon Adenocarcinoma | ~92.4 (Mean value across panel) |

| GXF 251 | Human Gastric Carcinoma | ~92.4 (Mean value across panel) |

| LXFA 629 | Human Lung Adenocarcinoma | ~92.4 (Mean value across panel) |

| LXFL 529 | Human Non-small Cell Lung Carcinoma | ~92.4 (Mean value across panel) |

| MAXF 401 | Breast Cancer (Lung Metastatic Site) | ~92.4 (Mean value across panel) |

| MEXF 462 | Human Melanoma | ~92.4 (Mean value across panel) |

| OVXF 899 | Human Ovarian Adenocarcinoma | ~92.4 (Mean value across panel) |

| PAXF 1657 | Human Pancreatic Cancer | ~92.4 (Mean value across panel) |

| PXF 1752 | Human Pleuramesothelioma | ~92.4 (Mean value across panel) |

| RXF 486 | Human Renal Cancer | ~92.4 (Mean value across panel) |

| UXF 1138 | Human Uterus Carcinoma | ~92.4 (Mean value across panel) |

Beyond their well-documented antibacterial, anti-inflammatory, and anticancer potential, derivatives containing the oxazole or structurally similar oxadiazole ring have been investigated for a vast number of other biological activities. These diverse pharmacological profiles underscore the versatility of this heterocyclic system in drug discovery. researchgate.net

Research has shown that various 1,3,4-oxadiazole derivatives exhibit a broad spectrum of effects, including antifungal, antiviral, analgesic, anticonvulsant, and antioxidant properties. mdpi.comresearchgate.net For example, certain aniline derivatives with 1,3,4-oxadiazole moieties showed moderate antifungal activity when tested against various fungi and compared with the standard drug Ketoconazole. mdpi.com Additionally, pyrazine derivatives, which sometimes incorporate oxazole rings, have been explored for activities such as diuretic, antidiabetic, and antiviral effects. arkat-usa.org

Mechanism of Action Studies Involving Biological Targets

Understanding how a compound interacts with biological targets is fundamental to pharmacology. For this compound and its derivatives, research has focused on their ability to engage with specific targets like enzymes, which can lead to a therapeutic effect. ontosight.aiontosight.ai

The interaction with and inhibition of enzymes is a key mechanism of action for many oxazole-based compounds. ontosight.ai Molecular docking studies have been employed to predict and analyze the binding affinities of these compounds with target proteins, suggesting favorable interactions that could underpin their therapeutic efficacy. smolecule.com

Specific enzyme targets have been identified for various oxazole and oxadiazole derivatives:

Cyclooxygenase (COX): Some oxazole compounds have been reported to possess anti-inflammatory and analgesic activities through the inhibition of COX enzymes. nih.gov

BRAF Kinase: In the anticancer field, certain pyrazine derivatives incorporating an oxazole phenylamino (B1219803) structure have been identified as BRAF inhibitors. arkat-usa.org

Thymidylate Synthase (TS): This enzyme, crucial for DNA synthesis, has been identified as a target for hybrids containing 1,2,3-triazole and 1,3,4-oxadiazole moieties, which have shown potential as anticancer agents. researchgate.net

Lipoteichoic Acid (LTA) Synthase: While not a direct interaction with this compound, related 1,3,4-oxadiazole compounds have been identified as inhibitors of LTA synthesis in bacteria, presenting a promising antimicrobial therapeutic target. nih.gov

Receptor Binding Profiling

The oxazole core is a key feature in compounds designed to interact with specific biological receptors. Research into derivatives has revealed binding affinity for several important protein targets, particularly kinases involved in cell signaling and proliferation.

For instance, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines, which share a related fused heterocyclic system, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com The most effective of these, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine, demonstrated an IC₅₀ value of 0.33 µM against VEGFR2 kinase. mdpi.com Furthermore, certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives have shown inhibitory activity against Janus kinases (JAKs), which are non-receptor tyrosine kinases crucial for cytokine signaling pathways. mdpi.com

In the realm of cancer research, novel 1,3-oxazole sulfonamides have been shown to bind to tubulin, a key protein in microtubule formation. This interaction leads to the depolymerization of microtubules within cells, disrupting cell division and inhibiting cancer cell growth. acs.org Additionally, molecular docking studies on related compounds like 4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline suggest favorable binding affinities with protein targets involved in inflammatory pathways. smolecule.com

| Compound Class/Derivative | Target Receptor/Protein | Observed Activity | Source |

|---|---|---|---|

| Oxazolo[5,4-d]pyrimidine Derivative | VEGFR2 | IC₅₀ = 0.33 µM | mdpi.com |

| 1,3-Oxazole Sulfonamides | Tubulin | Induces microtubule depolymerization | acs.org |

| Oxazolo[5,4-d]pyrimidine Derivatives | Janus Kinases (JAKs) | Inhibitory activity | mdpi.com |

| 4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline | Inflammatory Pathway Receptors | Favorable binding affinity in docking studies | smolecule.com |

DNA Interaction Analysis

Certain heterocyclic compounds containing benzoxazole rings, which are structurally related to the oxazole-aniline core, are believed to exert their biological effects through direct interaction with DNA. One proposed mechanism is DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, ultimately leading to cell death, which is a key mechanism for some anticancer agents. For example, the compound 4-(1,3-Benzoxazol-2-yl)-2-methylaniline is thought to inhibit cellular processes through this mode of action.

Role in Drug Discovery and Preclinical Development Pathways

The this compound scaffold is a significant starting point in drug discovery, providing a framework that can be chemically modified to create more potent and selective therapeutic agents.

Efficacy Evaluation in Preclinical Models

Derivatives built upon the oxazole framework have demonstrated notable efficacy in various preclinical models, particularly in oncology. A related compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, showed moderate antiproliferative activity against a panel of 11 human cancer cell lines, with a mean IC₅₀ value of approximately 92.4 μM. nih.gov

More potent activity has been observed with other derivatives. A series of novel 1,3-oxazole sulfonamides exhibited significant growth inhibition against the NCI-60 human tumor cell line panel, with GI₅₀ values (concentration causing 50% growth inhibition) in the low micromolar to nanomolar ranges. acs.org These compounds showed high specificity, particularly against leukemia cell lines. acs.org In a separate study, a derivative of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline recorded an IC₅₀ value of 15 µM against SW480 colon cancer cells. Furthermore, the anti-angiogenic properties of an oxazolo[5,4-d]pyrimidine derivative were highlighted by its ability to inhibit human umbilical vein endothelial cell (HUVEC) proliferation with an IC₅₀ of 0.29 µM. mdpi.com

| Compound/Derivative | Preclinical Model | Efficacy Metric | Finding | Source |

|---|---|---|---|---|

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | 11 Human Cancer Cell Lines | Mean IC₅₀ | ~92.4 µM | nih.gov |

| 1,3-Oxazole Sulfonamides | NCI-60 Leukemia Cell Lines | Mean GI₅₀ | 44.7 to 48.8 nM | acs.org |

| 4-(1,3-Benzoxazol-2-yl)-2-methylaniline Derivative | SW480 Colon Cancer Cells | IC₅₀ | 15 µM | |

| 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | HUVEC Proliferation Assay | IC₅₀ | 0.29 µM | mdpi.com |

Identification of Lead Compounds and Therapeutic Candidates

The this compound structure is frequently used as a lead compound—a chemical starting point for the development of new drugs. For example, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline served as a precursor for the synthesis of new compounds with enhanced antiproliferative activities. nih.gov Similarly, the unique structure of 4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline makes it a candidate for exploration as a lead compound for targeting enzymes and receptors in inflammatory pathways. smolecule.comevitachem.com The process often involves designing and synthesizing a library of related molecules to optimize activity and selectivity for a specific biological target.

Development of Advanced Biological Assay Methodologies

The evaluation of compounds derived from this compound has been facilitated by advanced biological assay methodologies. A prominent example is the National Cancer Institute's (NCI) 60-cell line screening program, which has been used to assess the anticancer potential of novel 1,3-oxazole sulfonamides. acs.org This high-throughput assay provides comprehensive data on a compound's growth inhibition and cytotoxic effects across a wide range of human cancers, allowing for the identification of cell-type-specific activity. acs.org

Additionally, virtual screening techniques are employed to refine and identify more potent drug candidates. This computational approach was used to improve an anti-angiogenic agent based on the oxazolo[5,4-d]pyrimidine scaffold, demonstrating how modern assay and screening methods accelerate the discovery of new therapeutic leads. mdpi.com

Applications in Materials Science

Development of Functional Materials Utilizing 4-(1,3-Oxazol-5-yl)aniline

The presence of both an aniline (B41778) moiety and an oxazole (B20620) ring in this compound allows for its use as a monomer in the synthesis of various polymers and as a precursor for more complex organic molecules. The aniline group is reactive and can undergo various polymerization reactions, including the formation of polyamides and polyimides. These classes of polymers are known for their high thermal stability and mechanical strength.

The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, contributes to the electronic properties and potential for biological activity in derived materials. nih.gov This combination of functionalities makes this compound a candidate for the development of functional materials with specific, desirable characteristics. For instance, aromatic amines with heterocyclic rings are being investigated for their potential in creating advanced materials with unique functionalities. smolecule.com

Derivatives of this compound have shown promise as precursors for organic light-emitting diodes (OLEDs). smolecule.com For example, the related compound 4-[5-(4-bromophenyl)-1,3-oxazol-2-yl]aniline (B12887404) is considered a potential precursor for OLEDs due to its electronic properties. smolecule.com This suggests that polymers or molecules synthesized from this compound could possess electroluminescent properties suitable for display and lighting applications.

The synthesis of functional materials from oxazole derivatives is an active area of research. These materials are being explored for a range of applications, from medicinal chemistry to agrochemicals, underscoring the versatility of the oxazole scaffold. tandfonline.com

Research into Optical Properties for Advanced Material Applications

The optical properties of materials derived from this compound are a key area of investigation for their application in advanced materials. While specific data for this compound itself is not extensively documented in publicly available research, studies on structurally similar oxazolone (B7731731) and oxazole derivatives provide insight into its potential.

Research on push-pull oxazol-5(4H)-ones, which share the oxazole core, has revealed interesting solvatochromic and fluorescent properties. These compounds, featuring electron-donor and electron-acceptor groups connected by a π-conjugated system, exhibit shifts in their absorption and emission spectra depending on the polarity of the solvent. nih.gov They have been found to have high fluorescence quantum yields in nonpolar solvents, a desirable characteristic for applications in sensors and imaging. nih.gov

Furthermore, the two-photon absorption (2PA) properties of these related oxazolone derivatives have been studied, showing relatively high effective 2PA cross-sections. nih.gov Materials with strong 2PA are valuable for applications in 3D microfabrication, optical data storage, and photodynamic therapy.

The general class of oxazole derivatives has been shown to possess luminescent properties. researchgate.net Studies on various oxazole-based heterocycles indicate that their photoluminescence efficiencies can be significant, suggesting that polymers and materials incorporating the this compound unit could be developed as novel fluorophores. researchgate.net

To illustrate the potential optical properties of materials derived from oxazole-aniline structures, the following table presents data from a study on push-pull oxazol-5(4H)-one compounds, which are structurally related to this compound.

Table 1: Photophysical Data for Structurally Related Push-Pull Oxazol-5(4H)-one Compounds in Dichloromethane

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |

| Compound 1 | 412 | 496 | 0.86 |

| Compound 2 | 430 | 509 | 0.81 |

| Compound 3 | 467 | 545 | 0.58 |

Source: Adapted from a study on the synthesis and optical properties of push-pull oxazol-5(4H)-ones. nih.gov Note: These compounds are structurally related to, but not identical to, materials derived directly from this compound.

This data highlights the potential for developing materials with tunable optical properties by modifying the chemical structure of the oxazole-based compounds. The high fluorescence quantum yields are particularly noteworthy for applications requiring efficient light emission.

Applications in Corrosion Inhibition

Efficacy of Oxazole (B20620) Derivatives as Corrosion Inhibitors for Metallic Substrates

Oxazole derivatives have demonstrated considerable efficacy in protecting various metals and alloys, most notably mild steel, from corrosive degradation. researchgate.netoup.com Their unique molecular structure, featuring a five-membered heterocyclic ring with nitrogen and oxygen atoms, allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. oup.comkoreascience.kr

Research has extensively focused on the application of oxazole derivatives, including 4-(1,3-Oxazol-5-yl)aniline, as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solutions. researchgate.netsemanticscholar.orgmdpi.com Studies have shown that these compounds significantly reduce the corrosion rate of mild steel in such aggressive media. semanticscholar.orgjmaterenvironsci.com For instance, 3-(1,3-Oxazol-5-yl)aniline (B119962) (3-OYA), a positional isomer of the title compound, exhibited an outstanding protection efficacy of 93.5% at a concentration of 0.05 mM in a 1 M HCl solution. oup.comresearchgate.net The effectiveness of these inhibitors is attributed to their ability to adsorb onto the steel surface, thereby blocking the active sites for corrosion. semanticscholar.orgjmaterenvironsci.com

The performance of oxazole-based corrosion inhibitors is influenced by several factors, including their concentration, the duration of immersion, and the operating temperature.

Inhibitor Concentration: The inhibition efficiency of oxazole derivatives generally increases with an increase in their concentration. oup.comsemanticscholar.orgjmaterenvironsci.com This is because a higher concentration leads to greater surface coverage by the inhibitor molecules, providing a more robust protective layer. arabjchem.org For example, the inhibition efficiency of 3-OYA was found to increase significantly as its concentration was raised. oup.com

Table 1: Effect of 3-OYA Concentration on Corrosion Rate and Inhibition Efficiency

| Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0.0 (Blank) | 12.5 | - |

| 0.1 | 3.8 | 69.6 |

| 0.2 | 2.5 | 80.0 |

| 0.5 | 0.8 | 93.6 |

| 1.0 | 0.5 | 96.0 |

Data derived from studies on 3-(1,3-oxazol-5-yl)aniline in 1 M HCl at 303 K after 5 hours of immersion. researchgate.netresearchgate.net

Immersion Period: The duration of exposure of the metal to the corrosive environment in the presence of the inhibitor also plays a role. Studies have shown that a longer immersion time can lead to a higher inhibitory effect, suggesting the gradual formation of a more stable and compact protective film on the metal surface. oup.com

Temperature: Temperature has a significant impact on the corrosion inhibition process. Generally, as the temperature increases, the corrosion rate also increases. oup.comjmaterenvironsci.com Consequently, the inhibition efficiency of oxazole derivatives tends to decrease at higher temperatures. oup.comarabjchem.org This is often attributed to the desorption of the inhibitor molecules from the metal surface at elevated temperatures. arabjchem.org

Table 2: Effect of Temperature on the Inhibition Efficiency of 3-OYA at 1.0 mM Concentration

| Temperature (K) | Inhibition Efficiency (%) |

|---|---|

| 303 | 96.0 |

| 313 | 92.5 |

| 323 | 88.0 |

| 333 | 83.5 |

Data derived from studies on 3-(1,3-oxazol-5-yl)aniline in 1 M HCl. oup.com

Experimental Methodologies for Corrosion Inhibition Performance Evaluation

The effectiveness of corrosion inhibitors like this compound is evaluated through various experimental techniques that provide both qualitative and quantitative data on their performance.

Weight loss measurement is a straightforward and widely used gravimetric method to determine corrosion rates and inhibition efficiencies. oup.comisca.inresearchgate.net This technique involves exposing pre-weighed metal coupons to a corrosive solution, with and without the inhibitor, for a specific period. oup.comisca.in After the immersion period, the coupons are cleaned to remove corrosion products and re-weighed. The difference in weight before and after exposure is used to calculate the corrosion rate and the inhibitor's efficiency in preventing metal loss. oup.comresearchgate.net

Electrochemical methods offer a rapid and detailed insight into the mechanism of corrosion inhibition.

Potentiodynamic Polarization (PDP): This technique involves varying the potential of the working electrode (the metal sample) and measuring the resulting current. arabjchem.orgisca.injmaterenvironsci.com The resulting polarization curve provides information about the corrosion potential (Ecorr) and corrosion current density (icorr). semanticscholar.org A decrease in the corrosion current density in the presence of the inhibitor indicates a reduction in the corrosion rate. nih.gov PDP studies can also reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing the changes in the anodic and cathodic branches of the polarization curve. semanticscholar.orgtandfonline.com For many oxazole derivatives, a mixed-type inhibition behavior is observed, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. semanticscholar.orgtandfonline.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. semanticscholar.orgarabjchem.org In a typical EIS experiment for corrosion studies, a small amplitude AC signal is applied over a range of frequencies. The resulting Nyquist plots, which show the imaginary part of impedance versus the real part, are often semicircular for corrosion processes. semanticscholar.org An increase in the diameter of this semicircle in the presence of an inhibitor indicates an increase in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. arabjchem.orgresearchgate.net This increase in Rct signifies the formation of a protective layer by the inhibitor on the metal surface. arabjchem.org EIS data also provides information on the double-layer capacitance (Cdl), which tends to decrease in the presence of an inhibitor due to the displacement of water molecules and adsorption of the inhibitor molecules. arabjchem.orgresearchgate.net

Adsorption Mechanisms and Formation of Protective Layers

The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.netkoreascience.kr This adsorption can occur through physical (physisorption) and/or chemical (chemisorption) interactions. oup.comresearchgate.net

The adsorption process is influenced by the electronic structure of the inhibitor molecule and the nature of the metal surface. The presence of heteroatoms like nitrogen and oxygen, with their lone pairs of electrons, as well as the π-electrons in the aromatic and oxazole rings, allows the inhibitor molecules to be readily adsorbed onto the metal surface. researchgate.net

The nature of the adsorption can be further understood by studying adsorption isotherms, such as the Langmuir adsorption isotherm, which describes the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface. researchgate.netsemanticscholar.org The calculated Gibbs free energy of adsorption (ΔG°ads) provides insight into the type of adsorption. Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, which involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Values of ΔG°ads around -40 kJ/mol or more negative suggest chemisorption, which involves the formation of coordinate bonds between the inhibitor molecules and the metal surface through electron sharing. oup.comresearchgate.net In many cases, the adsorption of oxazole derivatives involves a combination of both physisorption and chemisorption. oup.comresearchgate.net

Langmuir Adsorption Isotherm Analysis

The interaction between a corrosion inhibitor and a metal surface is a critical aspect of its protective function. The Langmuir adsorption isotherm model is frequently used to describe the adsorption behavior of these inhibitors. oup.comresearchgate.net This model presumes the formation of a monolayer of the inhibitor on the metal surface, where there are a fixed number of adsorption sites, and each site holds one adsorbate molecule. researchgate.net

Studies on the isomer 3-(1,3-Oxazol-5-yl)aniline (3-OYA) show that its adsorption on mild steel in a 1 M HCl solution follows the Langmuir model. researchgate.netoup.com This is evidenced by the linear relationship observed when plotting Cinh/θ against the inhibitor concentration (Cinh), where θ represents the degree of surface coverage. oup.com The strong correlation confirms that the inhibitor molecules form a monolayer at the metal/solution interface. researchgate.netoup.com

The equilibrium constant of adsorption (Kads) is a key parameter derived from the Langmuir isotherm, which quantifies the inhibitor's adsorption strength. For 3-OYA, a high Kads value indicates a strong affinity for the metal surface, leading to a stable and protective adsorbed layer. oup.comresearchgate.net The inhibition efficiency is observed to increase with higher inhibitor concentrations up to an optimal point, as more of the metal surface becomes covered by the inhibitor molecules. researchgate.netarabjchem.org

Table 1: Langmuir Adsorption Parameters for 3-(1,3-Oxazol-5-yl)aniline (3-OYA) on Mild Steel in 1 M HCl at Different Temperatures

| Temperature (K) | Kads (M⁻¹) | ΔG°ads (kJ mol⁻¹) |

|---|---|---|

| 303 | 1.32 x 10⁴ | -19.83 |

| 313 | - | - |

| 323 | - | - |

| 333 | - | - |

Data derived from studies on the isomer 3-(1,3-oxazol-5-yl)aniline and similar compounds. oup.comnih.gov

Elucidation of Physical and Chemical Adsorption Mechanisms

The adsorption of an inhibitor onto a metal surface can occur through two primary mechanisms: physical adsorption (physisorption) and chemical adsorption (chemisorption). koreascience.krresearchgate.net The nature of this interaction is often determined by calculating the standard Gibbs free energy of adsorption (ΔG°ads). researchgate.netresearchgate.net

Physical Adsorption involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor molecules and the charged metal surface. researchgate.net Generally, ΔG°ads values around -20 kJ/mol or less are indicative of physisorption. scispace.com

Chemical Adsorption involves the formation of stronger coordinate or covalent bonds between the inhibitor and the metal surface, resulting from charge sharing or transfer. researchgate.net This process is characterized by ΔG°ads values of -40 kJ/mol or more negative. scispace.com

For oxazole derivatives like this compound, the adsorption mechanism is typically a combination of both physical and chemical processes. researchgate.netoup.com The calculated ΔG°ads value for the isomer 3-OYA was found to indicate the occurrence of both physisorption and chemisorption on the mild steel surface. researchgate.netresearchgate.net This mixed-mode adsorption ensures a more robust and stable protective film. researchgate.net The initial interaction may be physisorption of the protonated molecule in the acidic medium, followed by chemisorption involving electron transfer from the inhibitor to the metal.

Role of the Oxazole Ring and Aniline (B41778) Moiety in Adsorption Processes

The high corrosion inhibition efficiency of this compound is directly attributable to the specific functionalities within its molecular structure: the oxazole ring and the aniline moiety. oup.comoup.com

The oxazole ring is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. koreascience.kr These heteroatoms are rich in lone-pair electrons, which can be readily shared with the vacant d-orbitals of iron atoms on the steel surface, forming stable coordinate bonds (chemisorption). researchgate.netaspur.rs Furthermore, the aromatic nature of the oxazole ring provides π-electrons that can interact with the metal surface, further strengthening the adsorption. oup.comoup.com

Structure-Activity Relationship in Corrosion Inhibition

The relationship between the molecular structure of an inhibitor and its performance is a cornerstone of corrosion science. koreascience.kroup.com Understanding this relationship allows for the targeted design of more effective inhibitors.

Impact of Molecular Structure and Functional Group Modifications on Inhibitory Activity

The inhibitory activity of oxazole derivatives is highly dependent on their structural features. oup.comresearchgate.net Modifications to the core structure, such as the introduction of different functional groups, can significantly alter the electron density distribution and, consequently, the adsorption behavior and inhibition efficiency. oup.commdpi.com

Research on various oxazole derivatives has demonstrated that:

Electron-donating groups (e.g., -NH2, -OH, -SH) tend to increase the electron density on the molecule, particularly on the heteroatoms. koreascience.krarabjchem.org This enhances the molecule's ability to donate electrons to the metal surface, strengthening the chemical bond and improving inhibition efficiency. koreascience.krmdpi.com For example, an oxazole derivative featuring amino and hydroxy groups showed a very high inhibition efficiency of 95%. koreascience.kr

Electron-withdrawing groups can have a more complex effect, but generally, the presence of electron-rich heteroatoms and π-systems is more critical for effective inhibition. mdpi.com

The size and geometry of the molecule also play a role. A larger molecular size can lead to greater surface coverage, but planarity is also important for effective π-electron interaction with the surface. researchgate.net

Table 2: Comparative Inhibition Efficiency of Different Oxazole Derivatives

| Oxazole Derivative | Key Structural Features | Inhibition Efficiency (%) |

|---|---|---|

| Dihydro-1,3-oxazol-4-yl-methanol | N and O atoms, aromatic substituents | 90 |

| 3-(1,3-Oxazol-5-yl)aniline | Thiol functional group, electron-rich aromatic ring | 85 |

| (5-((4,5-dihydro-oxazol-2-yl)methyl)quinolin-8-ol) | Amino and hydroxy groups, alkynyl substituents | 95 |

Source: koreascience.kr

Rational Design Principles for Enhanced Inhibitory Performance

Based on the understanding of structure-activity relationships, several rational design principles can be formulated to develop new oxazole-based inhibitors with enhanced performance: oup.comkoreascience.kr

Incorporate Multiple Heteroatoms: Molecules containing nitrogen, oxygen, and sulfur atoms are highly effective due to the presence of lone-pair electrons that serve as active centers for adsorption. scispace.comresearchgate.net

Introduce Aromatic and π-Systems: Aromatic rings and conjugated double bonds provide π-electrons that can interact strongly with metal surfaces, contributing to a more stable adsorbed film. oup.comscispace.com

Attach Electron-Donating Functional Groups: Adding groups like -NH2, -OH, or -OCH3 to the molecular structure increases the electron density at the adsorption centers, promoting stronger chemisorption and higher inhibition efficiency. koreascience.krmdpi.com

Optimize Molecular Size and Planarity: A larger molecule can cover a greater surface area. researchgate.net A planar configuration is desirable as it maximizes the interaction between the molecule's π-orbitals and the metal surface. researchgate.net

Synthesize Structurally Complex Derivatives: Advanced synthesis methods, such as multicomponent reactions, can be employed to create more structurally complex molecules that combine several of the above features, often leading to superior inhibition properties. koreascience.kr

By applying these principles, it is possible to systematically design and synthesize novel corrosion inhibitors based on the this compound scaffold with tailored properties for specific industrial applications. oup.comkoreascience.kr

Applications in Other Chemical Industries

Role as Intermediates in the Synthesis of Dyes

The presence of a primary aromatic amine group (-NH₂) makes 4-(1,3-Oxazol-5-yl)aniline a suitable precursor for the synthesis of azo dyes. jocpr.comnih.gov Azo dyes, characterized by the -N=N- functional group, represent a significant class of colored organic compounds with wide-ranging applications in textile dyeing, printing, and as pigments. jocpr.com

The synthesis process typically involves a two-step reaction known as diazotization followed by azo coupling. nih.govunb.ca

Diazotization : The aniline (B41778) moiety of this compound is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This reaction converts the primary amine group into a highly reactive diazonium salt. jocpr.comunb.ca

Azo Coupling : The resulting diazonium salt acts as an electrophile and is subsequently reacted with a coupling component. This component is typically an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. jocpr.comnih.gov

The specific color of the resulting azo dye is determined by the complete conjugated system of the molecule, which includes the original oxazole (B20620) ring, the phenyl group, the azo bridge, and the structure of the coupling component. jocpr.com The oxazole heterocycle, in particular, can influence the dye's final color and properties, such as lightfastness and thermal stability. jocpr.com While specific examples detailing the use of this compound are not prevalent in readily available literature, the synthesis of novel azo dyes from the structurally similar 4-(1,3-benzoxazol-2-yl) aniline has been successfully demonstrated, highlighting the utility of this class of compounds in dye manufacturing. jocpr.com

Table 1: Synthesis of Azo Dyes from Aniline Derivatives

| Step | Process | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Aryl Diazonium Salt |

| 2 | Azo Coupling | Aryl Diazonium Salt, Electron-rich aromatic compound (e.g., Phenols, Anilines) | Azo Dye |

Utilization in Agrochemical Synthesis

The oxazole and aniline structural motifs are present in numerous biologically active compounds used in agriculture. mdpi.comresearchgate.net Consequently, this compound is considered a valuable intermediate in the synthesis of novel agrochemicals, including herbicides, fungicides, and insecticides. mdpi.comresearchgate.net

Oxazole derivatives have been investigated for a range of agrochemical applications. mdpi.comresearchgate.net For instance, certain isoxazole (B147169) derivatives, which are isomers of oxazole, are known to possess herbicidal, insecticidal, and fungicidal properties. researchgate.net Similarly, derivatives of 1,3,4-oxadiazole (B1194373), another isomer, are utilized as herbicides. mdpi.com The introduction of different functional groups to the core oxazole ring can modulate the biological activity, leading to the development of compounds with selective toxicity towards specific pests, weeds, or plant pathogens. acs.org

A patent for aniline derivatives describes their use in controlling undesired plant growth, indicating their role as herbicides. google.com The synthesis of these agrochemicals often involves modifying the aniline part of the molecule to create new active ingredients. Research into thiourea (B124793) derivatives has shown that combining an oxazole structure with other chemical moieties can enhance and broaden biological activity against agricultural pathogens. acs.org

While detailed synthetic routes starting specifically from this compound to a commercialized agrochemical are not widely documented, its structure represents a key building block for creating more complex molecules with potential pesticidal or herbicidal activity. researchgate.netgoogle.com

Table 2: Potential Agrochemical Applications of Oxazole/Aniline Derivatives

| Agrochemical Class | Relevant Moiety | Reported Activity | Reference |

|---|---|---|---|

| Herbicides | Oxadiazole/Aniline Derivatives | Activity against various weeds like Echinochloa cruss-galli. mdpi.com | mdpi.comgoogle.com |

| Fungicides | Isoxazole/Thiourea Derivatives | Inhibitory effects against plant pathogens. researchgate.netacs.org | researchgate.netacs.org |

| Insecticides | Isoxazole Derivatives | Activity against various insect pests. researchgate.net | researchgate.net |

Application in Proteomics Research

Currently, there is no specific information available in scientific literature detailing the application of this compound in the field of proteomics research. Proteomics involves the large-scale study of proteins, including their structures, functions, and interactions, often utilizing specialized chemical probes and tags for analysis. While oxazole derivatives are studied for their interactions with specific proteins in drug discovery contexts, their use in broader proteomics techniques has not been documented. rsc.orgunil.ch

Future Research Directions and Perspectives for 4 1,3 Oxazol 5 Yl Aniline

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of oxazole (B20620) derivatives, including 4-(1,3-Oxazol-5-yl)aniline, has traditionally relied on established methods such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen reaction. tandfonline.comresearchgate.net However, future research is increasingly directed towards the development of novel and sustainable "green" synthetic routes that offer higher efficiency, milder reaction conditions, and reduced environmental impact. ijpsonline.com

Green synthetic approaches minimize the use and generation of hazardous substances through techniques like microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts and solvents like ionic liquids. ijpsonline.comnih.gov These methods not only align with the principles of green chemistry but also often lead to improved reaction yields, higher purity, and reduced energy consumption compared to conventional techniques. ijpsonline.com

Recent advancements that signal future research directions include:

Photocatalysis: Visible-light photocatalysis using catalysts like [Ru(bpy)3]Cl2 enables the synthesis of substituted oxazoles from readily available materials at room temperature. organic-chemistry.org

Metal-Free Catalysis: The development of heavy-metal-free processes, such as those using phenyliodine diacetate (PIDA) for intramolecular cyclization of enamides, presents a more sustainable alternative. organic-chemistry.org

Multicomponent Reactions (MCRs): One-pot synthesis strategies, such as the Ugi-azide reaction, allow for the creation of structurally complex oxazole derivatives with high efficiency. koreascience.kr

CO2/Photoredox Co-catalyzed Cyclization: This sustainable method utilizes CO2 and photoredox catalysis for the tandem oxidative cyclization of α-bromo ketones and amines, avoiding transition-metal catalysts and peroxides. organic-chemistry.org

A comparison of conventional and emerging sustainable methods is presented below.

| Synthesis Method | Key Features | Advantages/Disadvantages | Reference |

| Robinson-Gabriel Synthesis | Cyclodehydration of 2-acylaminoketones. | Conventional method; yield can be low but improved with agents like polyphosphoric acid. | researchgate.net |

| van Leusen Synthesis | Reaction of aldehydes with Tosylmethyl isocyanide (TosMIC). | Forms 5-substituted oxazoles; can be adapted to one-pot synthesis in reusable ionic liquids. | researchgate.netijpsonline.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Reduces reaction time, increases product yield, and minimizes byproducts. | ijpsonline.comnih.gov |

| Visible-Light Photocatalysis | Employs light energy to drive reactions. | Occurs under mild, ambient temperature conditions; sustainable. | organic-chemistry.org |

| Copper-Catalyzed Tandem Oxidative Cyclization | Uses a copper catalyst for cyclization. | Highly efficient for producing polysubstituted oxazoles from simple starting materials. | organic-chemistry.org |

Future efforts will likely focus on refining these green methodologies to enhance their scalability, cost-effectiveness, and applicability to a wider range of oxazole derivatives, including this compound.

Discovery and Characterization of Undiscovered Biological Activities

The oxazole ring is a key structural motif in many biologically active compounds, and its derivatives are known to exhibit a wide array of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. tandfonline.comontosight.airesearchgate.net While some derivatives of this compound have been investigated, a vast potential for discovering new biological functions remains.

Future research should systematically explore the therapeutic potential of this compound and its novel derivatives. Key areas for investigation include:

Anticancer Activity: Oxazole-containing compounds have shown promise as anticancer agents. nih.govmdpi.com For example, derivatives have been designed as tubulin polymerization inhibitors, inducing apoptosis in cancer cells. tandfonline.com A related compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, demonstrated moderate antiproliferative activity against a panel of human cancer cell lines, serving as a precursor for more potent derivatives. nih.govmdpi.com

Antimicrobial Properties: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. researchgate.net Oxazole derivatives have been explored for their activity against various bacterial and fungal pathogens. ontosight.aimdpi.com Future studies could focus on screening this compound derivatives against multidrug-resistant strains.

Neurodegenerative Diseases: A patent has described N-(4-(oxazol-5-yl)phenyl)chromane-3-carboxamide derivatives as stimulators for the production of retinal precursor cells, suggesting a potential therapeutic application in neuroretinal diseases. google.com This opens a promising avenue for exploring the role of this scaffold in regenerative medicine.

The table below summarizes some of the known biological activities of related oxazole compounds, indicating promising directions for this compound.

| Compound/Derivative Class | Biological Activity | Key Findings | Reference |

| N-(4-(oxazol-5-yl)phenyl) derivatives | Stimulation of retinal precursor cells | Certain derivatives increased cell proliferation by up to 130%. | google.com |

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Anticancer | Exhibited moderate activity against 11 human cancer cell lines (mean IC50 ≈ 92.4 μM). | nih.govmdpi.com |

| Quinoline-based oxazolones | Tubulin Polymerization Inhibition | Acted as potent anticancer agents by inhibiting tubulin polymerization. | tandfonline.com |

| 1,3-Oxazolidinone derivatives | Antibacterial | Showed effectiveness against Gram-positive bacteria. | researchgate.net |

Systematic screening and structure-activity relationship (SAR) studies are crucial to unlock the full therapeutic potential of this chemical family.

Development of Advanced Functional Materials

The unique electronic and structural properties of the this compound scaffold make it a compelling candidate for the development of advanced functional materials. The primary and most researched application in this area is corrosion inhibition, but other potential uses are emerging.

Future research directions in materials science include:

Corrosion Inhibitors: Oxazole derivatives have proven to be highly effective corrosion inhibitors, particularly for steel in acidic environments. koreascience.krresearchgate.net They form a protective film on the metal surface, and their properties can be tuned through synthetic modification. researchgate.net The compound 3-(1,3-oxazol-5-yl)aniline (B119962), a close structural analog, has been shown to be a highly efficient corrosion inhibitor for mild steel. oup.com

Conducting Polymers: The aromatic nature of the aniline (B41778) and oxazole rings suggests potential applications in the field of conducting polymers. For instance, a related compound, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline, has been noted in the context of conducting polymer-based materials, hinting at the potential for the oxazole-aniline structure to be incorporated into novel electroactive polymers. scispace.com

Further exploration is needed to synthesize polymers incorporating the this compound unit and to characterize their electrical, optical, and mechanical properties for applications in sensors, electronics, and coatings.